molecular formula C8H10ClN3O B8162341 6-Chloro-pyrazine-2-carboxylic acid isopropylamide

6-Chloro-pyrazine-2-carboxylic acid isopropylamide

Cat. No.: B8162341
M. Wt: 199.64 g/mol
InChI Key: LTDOGZALIBVQIM-UHFFFAOYSA-N
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Description

6-Chloro-pyrazine-2-carboxylic acid isopropylamide is a chemical compound belonging to the class of pyrazinecarboxamides This compound is characterized by the presence of a chloro substituent at the 6th position of the pyrazine ring and an isopropylamide group at the carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide typically involves the condensation of 6-chloro-pyrazine-2-carboxylic acid chloride with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide product. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-pyrazine-2-carboxylic acid isopropylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

6-Chloro-pyrazine-2-carboxylic acid isopropylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-pyrazine-2-carboxylic acid isopropylamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of microbial growth or the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-pyrazine-2-carboxylic acid isopropylamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chloro substituent and an isopropylamide group makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial synthesis .

Properties

IUPAC Name

6-chloro-N-propan-2-ylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-5(2)11-8(13)6-3-10-4-7(9)12-6/h3-5H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDOGZALIBVQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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